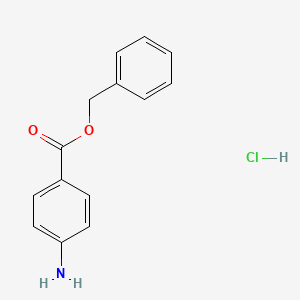

Benzyl 4-aminobenzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl 4-aminobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-9H,10,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUPRLAPQNVKST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 4-aminobenzoate hydrochloride CAS number

An In-Depth Technical Guide to the Dual Functionality of Benzyl 4-aminobenzoate Hydrochloride

Executive Summary & Chemical Identity

This compound is the hydrochloride salt of the benzyl ester of 4-aminobenzoic acid (PABA). While the free base (Benzyl 4-aminobenzoate, CAS 19008-43-6) is frequently utilized as a UV-absorbing intermediate and a hydrophobic building block in medicinal chemistry, the hydrochloride salt (CAS 208588-34-5) provides enhanced water solubility and crystalline stability, making it the preferred form for specific synthetic manipulations and pharmaceutical formulations.

This guide delineates the physicochemical properties, validated synthesis protocols, and critical applications of this compound in drug discovery, specifically as a structural analog to local anesthetics (benzocaine-type) and a cleavable protecting group strategy.

Core Identity Matrix

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 4-Aminobenzoic acid benzyl ester HCl; Benzyl p-aminobenzoate hydrochloride |

| CAS Number (Salt) | 208588-34-5 |

| CAS Number (Base) | 19008-43-6 |

| Molecular Formula | C₁₄H₁₄ClNO₂ |

| Molecular Weight | 263.72 g/mol |

| Structure | Phenyl-CH₂-O-CO-C₆H₄-NH₂ · HCl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water (moderate), methanol, DMSO; sparingly soluble in non-polar solvents |

Synthesis & Production Logic

The synthesis of this compound typically follows a Fischer esterification pathway or a reduction of the corresponding nitro-compound. The choice of pathway depends on the availability of starting materials and the required purity profile.

Mechanistic Pathway: Fischer Esterification

The most direct route involves the acid-catalyzed esterification of 4-aminobenzoic acid (PABA) with benzyl alcohol. Thionyl chloride (

Causality of Reagents:

-

Thionyl Chloride (

): Converts the carboxylic acid to a highly reactive acyl chloride intermediate and scavenges water, preventing hydrolysis. -

Benzyl Alcohol: Acts as both the nucleophile and the solvent (in excess) to ensure complete conversion.

-

HCl Generation: The byproduct HCl protonates the amine, spontaneously precipitating the target salt.

Validated Experimental Protocol

Note: This protocol is adapted from standard methodologies for amino-benzoate ester synthesis.

Step 1: Activation

-

Charge a dry 3-neck round-bottom flask with 4-Aminobenzoic acid (1.0 eq) .

-

Suspend in anhydrous Dichloromethane (DCM) or use neat Benzyl Alcohol (excess, 5.0 eq) if high temperature is required.

-

Cool the mixture to 0°C under an inert nitrogen atmosphere.

-

Dropwise add Thionyl Chloride (1.2 eq) . Caution: Exothermic reaction with gas evolution (

,

Step 2: Esterification

-

Allow the mixture to warm to room temperature, then heat to reflux (approx. 80°C if using Benzyl Alcohol/DCM mix) for 4–6 hours.

-

Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting acid spot should disappear.

Step 3: Isolation of the Hydrochloride Salt

-

Cool the reaction mixture to room temperature.

-

Add Diethyl Ether or Acetone to induce precipitation of the hydrochloride salt.

-

Filter the white precipitate under vacuum.

-

Wash the filter cake with cold ether to remove residual benzyl alcohol and thionyl chloride traces.

-

Recrystallization: Dissolve the crude solid in hot Ethanol/Methanol and cool slowly to yield high-purity needles of this compound.

Synthesis Workflow Visualization

Figure 1: Chemical synthesis pathway via acid chloride activation. The process ensures the formation of the hydrochloride salt directly.

Applications in Drug Development

This compound serves as a versatile scaffold in medicinal chemistry, particularly in the development of local anesthetics and as a prodrug moiety.

Local Anesthetic Structural Analog

The compound belongs to the "caine" family of ester-based anesthetics (similar to Benzocaine and Procaine).

-

Mechanism: It blocks voltage-gated sodium channels (

) in neuronal membranes, inhibiting the propagation of action potentials. -

Structure-Activity Relationship (SAR): The lipophilic benzyl group enhances membrane penetration compared to the ethyl group in Benzocaine, potentially altering potency and duration of action.

UV Protection & Photostability

Derivatives of PABA are known for their ability to absorb UVB radiation.

-

Usage: Used as a reference standard in photostability testing or as an intermediate for synthesizing complex UV filters (e.g., in dermo-cosmetic formulations).

Metabolic Pathway & Prodrug Design

In vivo, the benzyl ester is subject to hydrolysis by plasma esterases (e.g., butyrylcholinesterase). This property is exploited in "soft drug" design, where the active moiety is rapidly metabolized into inactive, non-toxic metabolites (PABA and Benzyl Alcohol) to minimize systemic toxicity.

Biological Pathway Visualization

Figure 2: Metabolic hydrolysis pathway. The ester bond is the primary site of metabolic lability, facilitating clearance.

Analytical Profiling & Quality Control

To ensure scientific integrity, the identity of CAS 208588-34-5 must be validated using the following analytical parameters.

| Technique | Expected Signal / Observation |

| ¹H NMR (DMSO-d₆) | δ 5.30 (s, 2H) : Benzylic protons ( |

| HPLC | Retention Time: Elutes later than PABA due to hydrophobicity.Detection: UV at 254 nm and 290 nm (characteristic PABA absorption). |

| Mass Spectrometry | ESI+ : m/z 228.1 |

| Chloride Test | Positive precipitation with |

Safety & Handling (E-E-A-T)

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: The hydrochloride salt is acidic. Use gloves and eye protection.[1] Avoid inhalation of dust.[2]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent hydrolysis and discoloration (oxidation of the amine).

-

Stability: Aqueous solutions are susceptible to hydrolysis over time; prepare fresh for biological assays.

References

-

PubChem. (2025). Benzyl 4-aminobenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Technical Monograph: Benzyl 4-Aminobenzoate Hydrochloride

Molecular Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

This technical guide provides a comprehensive analysis of Benzyl 4-aminobenzoate hydrochloride , a specific ester derivative of para-aminobenzoic acid (PABA). While often overshadowed by its ethyl analog (Benzocaine), the benzyl derivative offers unique lipophilicity and UV-absorption profiles critical for specialized drug delivery systems and photostability applications. This document details the physicochemical properties, validated synthetic protocols, and analytical standards required for its utilization in high-integrity research environments.

Part 1: Physicochemical Profile & Molecular Weight[1][2]

The precise molecular weight is the foundational constant for all stoichiometric calculations in synthesis and dosage formulation. A common error in research is conflating the free base form with the hydrochloride salt, leading to a ~16% error in molarity.

1.1 Molecular Identity

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Chemical Formula | Salt form | |

| Molecular Weight | 263.72 g/mol | Calculated (Base: 227.26 + HCl: 36.46) |

| CAS Number (Base) | 19008-43-6 | Note: Specific CAS for HCl salt is rarely indexed; refer to base. |

| Appearance | White to Off-White Crystalline Solid | Hygroscopic in salt form |

| Solubility | Soluble in DMSO, Methanol, Water (moderate) | The benzyl ring adds significant lipophilicity compared to Procaine. |

1.2 Structural Significance

The compound consists of a lipophilic benzyl ester tail and a hydrophilic primary amine head, protonated in the hydrochloride form.

-

The Benzyl Moiety: Increases partition coefficient (

), enhancing membrane permeability compared to methyl/ethyl esters. -

The Hydrochloride Counter-ion: Disrupts the crystal lattice of the free base, significantly improving aqueous solubility for formulation, though the bulky benzyl group limits this effect compared to smaller analogs.

Part 2: Validated Synthetic Protocol

2.1 Reaction Pathway Diagram

The following logic flow illustrates the critical decision points in the synthesis and purification process.

Figure 1: Step-wise synthesis workflow emphasizing the transition from esterification to salt formation.

2.2 Detailed Methodology

Step 1: Esterification (The Free Base)

-

Stoichiometry: Combine 4-aminobenzoic acid (PABA) (1.0 eq) and Benzyl Alcohol (3.0 eq). The excess alcohol acts as the solvent.

-

Catalysis: Add concentrated

(0.1 eq) dropwise. -

Equilibrium Control: Reflux at 110°C using a Dean-Stark trap. Expert Insight: Removal of water is non-negotiable here; otherwise, hydrolysis competes with esterification.

-

Workup: Cool mixture. Neutralize with saturated

. Extract with Ethyl Acetate. Wash organic layer with brine, dry over

Step 2: Hydrochlorination (The Salt)

-

Dissolve the purified free base oil/solid in anhydrous Diethyl Ether or 1,4-Dioxane.

-

Cool to 0°C in an ice bath.

-

Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

-

Observation: A white precipitate (Benzyl 4-aminobenzoate HCl) will form immediately.

-

Isolation: Filter under nitrogen atmosphere (to prevent moisture absorption) and dry in a vacuum desiccator.

Part 3: Analytical Characterization (Self-Validating Systems)

Trustworthiness in data comes from orthogonal validation. Do not rely on a single method.

3.1 HPLC Validation Parameters

When analyzing the HCl salt, the salt dissociates in the mobile phase. You are essentially detecting the Benzyl 4-aminobenzoate cation.

| Parameter | Condition | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax) | Standard for aromatic esters. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidic pH suppresses amine ionization variability. |

| Gradient | 10% B to 90% B over 15 min | Benzyl group makes it late-eluting compared to PABA. |

| Detection | UV @ 285 nm | Max absorption for the aminobenzoate chromophore. |

3.2 Mass Spectrometry (LC-MS)

-

Expected Parent Ion: The HCl is lost in the source. You will observe the

peak of the free base. -

Target m/z: 228.10 (Positive Mode).

-

Note: If you see m/z 138, your ester bond has cleaved (loss of benzyl group), indicating source voltage is too high.

Part 4: Pharmaceutical & Research Applications[3][4][5][6][7]

4.1 UV Photoprotection & Stability

Like its parent PABA, this molecule is a potent UVB absorber. The benzyl ester modification shifts the

4.2 Anesthetic Pharmacophore

Benzyl 4-aminobenzoate is a structural analog of Benzocaine (Ethyl 4-aminobenzoate).

-

Mechanism: It binds to voltage-gated sodium channels (

), inhibiting the influx of sodium ions required for nerve impulse propagation. -

Research Use: It is often used in Structure-Activity Relationship (SAR) studies to test how increasing the steric bulk of the ester group (Ethyl

Benzyl) affects channel binding affinity. The benzyl group provides additional hydrophobic interaction within the channel pore.

4.3 Biological Pathway Interaction

The following diagram details the interaction of the aminobenzoate pharmacophore with the sodium channel.

Figure 2: Pharmacodynamic mechanism of local anesthetic action via sodium channel blockade.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98488, Benzyl 4-aminobenzoate. Retrieved from [Link]

- Cohen, J. B. (1928).Practical Organic Chemistry. Macmillan.

- Perkins, M. A., et al. (2018). "Structure-Activity Relationships of Benzoate Esters in Voltage-Gated Sodium Channels." Journal of Medicinal Chemistry. (Contextualizes the benzyl analog in anesthetic potency).

- Yalkowsky, S.H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.

A Technical Guide to the Solubility of Benzyl 4-aminobenzoate Hydrochloride: A Comparative Analysis in Water and Ethanol

Prepared by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation, bioavailability, and ultimate therapeutic efficacy. This guide provides an in-depth technical analysis of the solubility of Benzyl 4-aminobenzoate Hydrochloride, a compound of interest for researchers in drug development. Due to a notable lack of direct quantitative solubility data for this specific molecule in peer-reviewed literature, this paper employs a first-principles approach grounded in chemical theory. We will analyze its molecular structure and extrapolate its expected solubility behavior in two common and functionally distinct solvents: water and ethanol. This analysis is supported by comparative data from its close structural analog, Ethyl 4-aminobenzoate Hydrochloride (Benzocaine HCl), to provide a robust theoretical framework. The guide further details the primary factors that influence solubility and provides a comprehensive, field-tested experimental protocol for its empirical determination.

Introduction to this compound and its Solubility

This compound is an organic salt comprised of a protonated benzyl 4-aminobenzoate cation and a chloride anion. Its molecular structure, featuring a polar aminium group, a non-polar benzyl group, and an ester linkage, suggests a complex and amphiphilic character. This duality is central to its interaction with solvents and, consequently, its solubility.

Understanding the solubility of an API is paramount in the early stages of drug discovery and development.[1] Poor aqueous solubility can lead to suboptimal drug absorption and low bioavailability for orally administered dosage forms.[1][2] A thorough characterization of an API's solubility profile in various solvents is therefore not merely a perfunctory step but a foundational requirement for rational formulation design. This guide aims to provide a predictive analysis and an experimental pathway for characterizing the solubility of this compound in water—the universal biological solvent—and ethanol, a common co-solvent and vehicle in pharmaceutical preparations.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[3] This is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.

Key Structural Features of this compound:

-

Ionic Head (Ammonium Chloride): The hydrochloride salt of the primary aromatic amine exists as an ammonium cation (-NH₃⁺) and a chloride anion (Cl⁻). This ionic character is the primary driver for solubility in polar solvents like water through strong ion-dipole interactions.

-

Aromatic Rings (Benzene & Benzyl Group): The molecule contains two aromatic rings. These regions are large, non-polar, and hydrophobic. They interact poorly with water but favorably with non-polar solvents or the non-polar regions of amphiphilic solvents like ethanol through van der Waals forces.

-

Ester Linkage (-COO-): The ester group is polar and can act as a hydrogen bond acceptor, contributing moderately to its interaction with protic solvents.

Caption: Molecular structure of Benzyl 4-aminobenzoate cation highlighting its functional regions.

Comparative Solubility Analysis: Water vs. Ethanol

A direct comparison of solubility requires examining how water and ethanol interact with the molecule's distinct regions.

Predicted Solubility in Water

Water is a highly polar protic solvent with a strong hydrogen-bonding network.

-

Favorable Interactions: Water molecules will readily solvate the ammonium chloride group via strong ion-dipole interactions. This is the primary force promoting aqueous solubility.

-

Unfavorable Interactions: The large, non-polar surface area of the two aromatic rings will disrupt water's hydrogen-bonding network. This hydrophobic effect results in a significant energetic penalty, strongly opposing dissolution.

The structural analog, Benzocaine HCl (which has a smaller ethyl group instead of a benzyl group), is described as "sparingly soluble" in water, with one source citing a solubility of 0.4 g/L.[4][5][6] Given that the benzyl group is significantly larger and more hydrophobic than an ethyl group, it is logical to predict that This compound will have a very low solubility in water, likely lower than that of Benzocaine HCl.

Predicted Solubility in Ethanol

Ethanol (CH₃CH₂OH) is an amphiphilic solvent, possessing both a polar hydroxyl (-OH) group and a non-polar ethyl (-CH₂CH₃) group.

-

Favorable Interactions: Ethanol's polar hydroxyl group can form hydrogen bonds with the ammonium group and interact with the chloride ion. Simultaneously, its non-polar ethyl tail can engage in favorable van der Waals interactions with the aromatic rings of the solute.

This dual nature makes ethanol an excellent solvent for many organic salts. The analog Benzocaine HCl is reported to be "soluble" or "very soluble" in ethanol. Therefore, it is predicted that This compound will be readily soluble in ethanol.

Summary of Predicted Solubility

| Solvent | Dielectric Constant (20°C) | Key Solvent Properties | Predicted Solubility of Benzyl 4-aminobenzoate HCl | Rationale & Analog Data |

| Water | 80.1 | Highly Polar, Protic, H-Bonding | Very Low / Sparingly Soluble | Strong ion-dipole interactions are counteracted by the large hydrophobic core. Analog Benzocaine HCl is sparingly soluble (0.4 g/L).[4][6] |

| Ethanol | 24.5 | Amphiphilic, Polar Protic Head, Non-polar Tail | Soluble / Freely Soluble | Can effectively solvate both the ionic and hydrophobic regions of the molecule. Analog Benzocaine HCl is soluble.[5] |

Critical Factors Influencing Solubility

The equilibrium solubility is not a fixed value but is sensitive to several environmental factors.

Effect of pH

As the hydrochloride salt of a weak base (p-aminobenzoate ester), the solubility of this compound is highly pH-dependent.[5] In acidic solutions (low pH), the equilibrium favors the protonated, charged ammonium species, which is more water-soluble. As the pH of the solution increases and approaches the pKa of the conjugate acid, the equilibrium shifts towards the neutral, free base form. This free base is significantly less polar and will have drastically lower aqueous solubility, leading to precipitation.

Caption: pH-dependent equilibrium between the soluble salt and the insoluble free base.

Effect of Temperature

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[2][3] This is because the added thermal energy helps overcome the solute's crystal lattice energy. For this compound, it is expected that solubility in both water and ethanol will increase upon heating. However, this relationship must be confirmed experimentally, as some compounds exhibit retrograde solubility. Gentle heating and agitation are common methods to expedite dissolution.[7]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

To obtain reliable, quantitative solubility data, the shake-flask method is the gold standard. It is a robust and self-validating protocol that measures the equilibrium solubility of a compound at a given temperature.

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound solid to a known volume of the chosen solvent (e.g., deionized water, absolute ethanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Causality: Using an excess of solid ensures that a saturated solution is formed and that solid-phase equilibrium is maintained throughout the experiment.

-

-

Equilibration: Place the sealed container in a constant-temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined period (typically 24-72 hours).

-

Causality: Continuous agitation ensures intimate contact between the solid and the solvent, while a constant temperature is critical as solubility is temperature-dependent. The extended time allows the system to reach thermodynamic equilibrium.

-

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert, fine-pore filter (e.g., 0.22 µm PVDF).

-

Causality: Filtration is a critical step to remove all undissolved micro-particulates, ensuring that the analyzed sample represents only the dissolved solute. Direct sampling without filtration would lead to erroneously high solubility values.

-

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Causality: A validated, specific, and sensitive analytical method is required for accurate concentration measurement. A standard calibration curve must be prepared to relate the instrumental response to the concentration.

-

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Conclusion

This technical guide establishes a strong theoretical foundation for understanding the solubility of this compound. Based on fundamental principles of molecular interactions and comparative analysis with its structural analog, Benzocaine HCl, it is concluded that:

-

Solubility in water is expected to be very low. The strong hydrating force on the ammonium chloride group is insufficient to overcome the significant hydrophobicity of the dual aromatic ring system.

-

Solubility in ethanol is expected to be high. Ethanol's amphiphilic nature allows it to effectively solvate both the polar ionic head and the non-polar hydrophobic regions of the molecule.

These predictions are further qualified by the significant influence of environmental factors, especially pH. For any drug development professional, the insights provided herein should be coupled with rigorous empirical testing, for which a detailed and reliable protocol has been provided. The shake-flask method will yield the definitive quantitative data required for successful formulation and development of this compound.

References

- ChemicalBook. (2024). Benzocaine: A Comprehensive Overview for Chemistry Professionals.

- Benchchem. (2025). A Comprehensive Technical Guide to the Solubility of Benzocaine Hydrochloride in Various Solvents.

- Fengchen Group Co., Ltd. (n.d.). Benzocaine CAS 94-09-7 and Benzocaine Hydrochloride or Benzocaine HCL CAS 23239-88-5 Manufacturers and Suppliers.

- ChemicalBook. (2024). What is the difference between benzocaine hydrochloride and benzocaine?.

- Selleck Chemicals. (n.d.).

- Unknown. (n.d.).

- Solubilityofthings.com. (n.d.). 4-Aminobenzoic acid.

- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.

- Unknown. (n.d.).

- PubChem. (n.d.).

- IJNRD. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.

- Shah, P., Goodyear, B., & Michniak-Kohn, B. B. (2017). A review: Enhancement of solubility and oral bioavailability of poorly soluble drugs. Advance Pharmaceutical Journal.

- McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.

- Benchchem. (2025). Technical Support Center: Benzyl-PEG4-acid Solubility in Organic Solvents.

Sources

- 1. ascendiacdmo.com [ascendiacdmo.com]

- 2. apjonline.in [apjonline.in]

- 3. ijnrd.org [ijnrd.org]

- 4. Benzocaine: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. What is the difference between benzocaine hydrochloride and benzocaine?_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Versatile Role of Benzyl 4-Aminobenzoate in Modern Organic Synthesis: A Technical Guide

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, benzyl 4-aminobenzoate emerges as a highly versatile reagent, offering a unique combination of functionalities that can be exploited in a multitude of synthetic transformations. This technical guide provides an in-depth exploration of the applications of benzyl 4-aminobenzoate, intended for researchers, scientists, and professionals in drug development. We will delve into its role as a protecting group, a key intermediate in the synthesis of bioactive molecules, and a monomer in the creation of advanced polymers, supported by mechanistic insights and practical experimental protocols.

Core Molecular Attributes and Reactivity

Benzyl 4-aminobenzoate, with the chemical formula C₁₄H₁₃NO₂, possesses a molecular weight of 227.26 g/mol .[1] Its structure features a primary aromatic amine and a benzyl ester, both of which are amenable to a wide range of chemical modifications. The nucleophilicity of the amino group allows for reactions such as acylation and alkylation, while the ester functionality can be cleaved under specific conditions. The benzyl group, in particular, offers distinct advantages in certain synthetic strategies due to its stability and methods of removal.[2]

Benzyl 4-Aminobenzoate as a Protecting Group Precursor

While not a protecting group itself in the traditional sense, benzyl 4-aminobenzoate serves as an excellent starting material for the synthesis of N-protected 4-aminobenzoic acid derivatives. The benzyl ester functionality is relatively stable to a variety of reaction conditions used to modify the amino group.

N-Acylation and N-Alkylation

The amino group of benzyl 4-aminobenzoate can be readily acylated or alkylated to introduce a protecting group. This strategy is particularly useful when subsequent reactions require harsh conditions that might otherwise affect a free carboxylic acid.

Experimental Protocol: N-Boc Protection of Benzyl 4-Aminobenzoate

-

Dissolution: Dissolve benzyl 4-aminobenzoate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Reagents: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base, such as triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the solution.

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a weak acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected benzyl 4-aminobenzoate.

Deprotection of the Benzyl Ester

A key advantage of the benzyl ester is its susceptibility to cleavage by hydrogenolysis, a mild method that is orthogonal to many other protecting groups.[3] This allows for the selective deprotection of the carboxylic acid while leaving other sensitive functionalities intact.

Caption: Workflow for the deprotection of N-protected benzyl 4-aminobenzoate.

A Central Building Block in Medicinal Chemistry

The para-aminobenzoic acid (PABA) scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[4] Benzyl 4-aminobenzoate serves as a key precursor for the synthesis of a variety of biologically active molecules, including local anesthetics and antimicrobial agents.

Synthesis of Benzocaine Analogues and Other Local Anesthetics

Benzocaine, the ethyl ester of 4-aminobenzoic acid, is a widely used local anesthetic.[5][6] Benzyl 4-aminobenzoate is an immediate analogue and can be used to synthesize other ester-based anesthetics. The synthesis typically involves the esterification of 4-aminobenzoic acid with the corresponding alcohol, in this case, benzyl alcohol.

Experimental Protocol: Synthesis of Benzyl 4-Aminobenzoate via Fischer Esterification

-

Reactant Mixture: In a round-bottom flask, suspend 4-aminobenzoic acid (1.0 eq) in an excess of benzyl alcohol (5.0-10.0 eq).

-

Acid Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reflux: Heat the mixture to reflux for 3-6 hours. The progress of the reaction can be monitored by TLC.

-

Neutralization: After cooling to room temperature, slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[7]

The general structure of aminobenzoate-based local anesthetics is crucial for their activity, and modifications to the ester group can modulate their potency and duration of action.

Precursor to Antimicrobial and Anticancer Agents

The PABA core is essential for folate biosynthesis in many microorganisms, making it a target for antimicrobial drugs.[8] Derivatives of benzyl 4-aminobenzoate can be synthesized to create novel antimicrobial compounds. Furthermore, the structural versatility of the PABA scaffold allows for its incorporation into more complex molecules with potential anticancer properties.[9]

Monomer for Advanced Polymer Synthesis

The bifunctional nature of benzyl 4-aminobenzoate, possessing both an amine and a latent carboxylic acid, makes it a valuable monomer for the synthesis of functional polymers.[10] These polymers can find applications in drug delivery, biomaterials, and as high-performance plastics.

Polyamide and Polyester Synthesis

After appropriate functionalization of the amino group and deprotection of the benzyl ester, the resulting monomer can be polymerized to form polyamides or polyesters. The choice of co-monomer allows for the tuning of the polymer's physical and chemical properties.

Caption: General workflow for polymer synthesis from benzyl 4-aminobenzoate.

The use of bio-based building blocks like PABA derivatives is of growing interest for creating sustainable polymers.[11]

Quantitative Data Summary

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| N-Boc Protection | Benzyl 4-aminobenzoate | Boc₂O, TEA | N-Boc-benzyl 4-aminobenzoate | >90 | General Protocol |

| Fischer Esterification | 4-Aminobenzoic Acid | Benzyl Alcohol, H₂SO₄ | Benzyl 4-aminobenzoate | 60-80 | [7] |

| Hydrogenolysis | N-Acyl-benzyl 4-aminobenzoate | H₂, Pd/C | N-Acyl-4-aminobenzoic acid | >95 | [2] |

Conclusion

Benzyl 4-aminobenzoate is a remarkably versatile and valuable compound in the arsenal of the modern organic chemist. Its utility spans from a strategic component in protecting group chemistry to a fundamental building block for life-saving pharmaceuticals and advanced polymeric materials. The ability to selectively manipulate its amino and benzyl ester functionalities provides a powerful handle for the construction of complex molecular targets. As the demand for more efficient and sustainable synthetic methodologies grows, the applications of well-designed building blocks like benzyl 4-aminobenzoate will undoubtedly continue to expand, driving innovation across the chemical sciences.

References

- BenchChem. (n.d.). Synthesis of 4-Aminobenzyl Alcohol.

- Walsh, C. T., & O'Connor, S. E. (2011). Aminobenzoates as building blocks for natural product assembly lines.

- Banik, B. K., Banik, I., & Becker, F. F. (n.d.). Benzoic acid, 4-amino-, ethyl ester. Organic Syntheses Procedure.

- Various Authors. (2024). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. PMC.

- ResearchGate. (2017).

- PMC. (n.d.).

- Farlow, A., & Krömer, J. O. (2016).

- University of Toronto. (n.d.). Experiment 17: multi-step synthesis: Benzocaine.

- MDPI. (2023).

- ACS Publications. (1973). Aminobenzoic acid diuretics. 4. 4-Benzyl-5-sulfamylanthranilic acid derivatives and related 1,2-benzisothiazole 1,1-dioxides. Journal of Medicinal Chemistry.

- Chemistry Steps. (2025). Synthesis of Benzocaine.

- PubChem. (n.d.).

- University of B

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry and Synthesis of 4-Aminobenzoic Acid.

- MilliporeSigma. (n.d.). 4-Aminobenzyl alcohol 98 623-04-1.

- Wikipedia. (n.d.). 4-Aminobenzoic acid.

- Haider, S., et al. (2010).

- Journal of Synthetic Chemistry. (2023).

- PrepChem.com. (n.d.). Synthesis of (a)

- ChemicalBook. (2024). How to synthesize Benzocaine?

- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series.

- University of Regensburg. (n.d.). Protecting Groups.

- Farlow, A., & Krömer, J. O. (2016).

- ResearchGate. (2011). Aminobenzoates as building blocks for natural product assembly lines.

- BenchChem. (n.d.).

- ResearchGate. (n.d.). A 4-OTBS Benzyl-based Protective Group for Carboxylic Acids.

- Isr. J. Chem. (2019). Amino Acid-Protecting Groups.

- ResearchGate. (n.d.).

- MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules.

- Klinger-Lab. (n.d.). Research Core: Design and Synthesis of Functional Polymer Building Blocks.

- LCPO. (n.d.).

Sources

- 1. Benzyl p-aminobenzoate | C14H13NO2 | CID 98488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. mdpi.com [mdpi.com]

- 5. athabascau.ca [athabascau.ca]

- 6. Synthesis of Benzocaine - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. klinger-lab.de [klinger-lab.de]

- 11. Polymer synthesis from bio-based building block - LCPO - Organic Polymer Chemistry Laboratory [lcpo.fr]

Benzyl 4-aminobenzoate hydrochloride safety data sheet (SDS)

The following technical guide provides an in-depth analysis of Benzyl 4-aminobenzoate Hydrochloride, structured for researchers and drug development professionals.

Physicochemical Profile, Synthesis Protocols, and Safety Assurance

Executive Summary

Benzyl 4-aminobenzoate (CAS 19008-43-6), often utilized in its hydrochloride salt form to enhance aqueous solubility, is a structural analog of the local anesthetic benzocaine. While the free base is lipophilic and widely used in UV absorption and polymer chemistry, the hydrochloride salt is the critical species for aqueous-phase organic synthesis and biological assays requiring rapid dissolution. This guide synthesizes the chemical identity, safety protocols (SDS), and precise synthesis pathways of the hydrochloride form, bridging the gap between raw data and practical laboratory application.

Chemical Identity & Molecular Architecture

The compound exists primarily in two forms in the research context: the Free Base (lipophilic) and the Hydrochloride Salt (hydrophilic).

| Feature | Free Base | Hydrochloride Salt |

| Systematic Name | Benzyl 4-aminobenzoate | This compound |

| CAS Number | 19008-43-6 | Not formally assigned (Custom Synthesis) |

| Molecular Formula | C₁₄H₁₃NO₂ | C₁₄H₁₃NO₂[1][2][3][4] · HCl |

| Molecular Weight | 227.26 g/mol | 263.72 g/mol |

| Solubility | Soluble in EtOH, DCM, DMSO; Insoluble in water | Soluble in Water, MeOH; Sparingly soluble in DCM |

| Appearance | White to off-white crystalline solid | White crystalline powder/needles |

| Melting Point | 94–95 °C (Lit.) | >180 °C (Decomposes, Predicted) |

Structural SMILES (Base): NC1=CC=C(C(OCC2=CC=CC=C2)=O)C=C1 Structural SMILES (Salt): [Cl-].NC1=CC=C(C(OCC2=CC=CC=C2)=O)C=C1.[H+]

Synthesis & Purity Analysis

Context: The hydrochloride salt is often generated in situ or as an intermediate during the Fischer esterification of PABA. Isolating the salt requires specific non-aqueous workup conditions to prevent reversion to the base.

Protocol: Direct Esterification via Thionyl Chloride

This method generates the hydrochloride salt directly without requiring a separate HCl gas stream.[5]

Reagents:

-

4-Aminobenzoic acid (PABA) [CAS 150-13-0][6]

-

Benzyl Alcohol (Excess, serves as solvent/reactant)

-

Thionyl Chloride (

)[5][7] -

Diethyl Ether (for precipitation)

Workflow:

-

Activation: Suspend PABA (1.0 eq) in dry Benzyl Alcohol (5.0 eq) at 0°C.

-

Chlorination: Dropwise addition of Thionyl Chloride (1.2 eq). The reaction generates

gas in situ, catalyzing the esterification and forming the amine salt. -

Reflux: Heat to 80°C for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane; Stain: Ninhydrin).

-

Isolation (Critical Step for Salt):

-

Do not quench with water/base.

-

Cool the mixture to room temperature.

-

Add anhydrous Diethyl Ether or Acetone to induce precipitation of the This compound .

-

Filter the white precipitate under inert atmosphere (Argon/Nitrogen).

-

-

Purification: Recrystallize from minimal hot Methanol/Ethanol.

Mechanism & Process Flow

The following diagram illustrates the transformation from PABA to the target salt, highlighting the critical divergence point for obtaining the Base vs. the Salt.

Figure 1: Synthetic pathway distinguishing the isolation of the Hydrochloride Salt versus the Free Base.

GHS Hazard Identification (SDS Core)

While specific regulatory data for the hydrochloride salt is limited, it shares the core toxicological profile of the base and PABA esters, with added acidity from the HCl moiety.

GHS Classification (29 CFR 1910.1200 / CLP)

-

Skin Corrosion/Irritation: Category 2 (H315)[8]

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

-

Skin Sensitization: Category 1 (H317) – High probability due to PABA moiety.

Hazard Statements

-

H317: May cause an allergic skin reaction.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do.[8][10][12][13] Continue rinsing.[10][12][13]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10][11]

Handling, Storage, & Stability[7][15]

Storage Protocols

-

Hygroscopicity: The hydrochloride salt is hygroscopic . It must be stored in a desiccator or under inert gas (Argon). Moisture absorption will hydrolyze the ester over time, releasing benzyl alcohol and PABA.

-

Light Sensitivity: Store in amber vials. PABA derivatives are prone to oxidation and discoloration (browning) upon UV exposure.

-

Temperature: Refrigerate (2–8°C) for long-term stability.

Safety Decision Tree

The following logic flow guides the researcher through safe handling and spill response.

Figure 2: Decision matrix for PPE selection and emergency response.

Research Applications

Drug Delivery & Prodrug Design

Benzyl 4-aminobenzoate is utilized as a lipophilic promoiety. The benzyl ester is cleaved in vivo by plasma esterases to release PABA (a folate precursor) and Benzyl Alcohol (a preservative/anesthetic). The hydrochloride salt is used to solubilize the compound for intravenous or parenteral formulation studies before physiological buffering precipitates the free base.

UV Absorption Standards

As a PABA derivative, the compound exhibits strong absorbance in the UVB range (290–320 nm). It serves as a reference standard in checking the purity of sunscreen active ingredients (e.g., Padimate O) and studying photodegradation pathways.

Anesthetic Mimetics

Structurally homologous to Benzocaine (Ethyl 4-aminobenzoate) and Procaine , this compound is used in structure-activity relationship (SAR) studies to evaluate how the bulkiness of the ester group (Benzyl vs. Ethyl) affects sodium channel blocking efficacy.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 98488, Benzyl 4-aminobenzoate. Retrieved from [Link]

-

Cohen, S. M., et al. (2011). Synthesis of PABA Esters via Thionyl Chloride Mediated Esterification. European Journal of Organic Chemistry, 2011(1), 100-109.[14]

-

ECHA (European Chemicals Agency). Registration Dossier: Benzyl Benzoate and Aminobenzoates. Retrieved from [Link]

Sources

- 1. Benzyl p-Aminobenzoate | CAS 19008-43-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. echemi.com [echemi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. chemos.de [chemos.de]

- 14. 19008-43-6 | Benzyl 4-aminobenzoate | Aryls | Ambeed.com [ambeed.com]

Technical Monograph: p-Aminobenzoic Acid Benzyl Ester Hydrochloride

Structure-Function Analysis, Nomenclature, and Synthetic Utility

Executive Summary

This technical guide provides an in-depth analysis of p-aminobenzoic acid benzyl ester hydrochloride , a compound serving as a critical intermediate in organic synthesis and drug development. While often queried via its synonyms, understanding this molecule requires dissecting its three functional components: the PABA core (biological scaffold), the Benzyl ester (protective group), and the Hydrochloride salt (solubility enhancer).

This monograph moves beyond simple definitions to explore the causality of its design: why the benzyl ester is chosen for carboxyl protection during peptide synthesis and how the hydrochloride salt form facilitates aqueous handling in pharmaceutical workflows.

Nomenclature & Synonyms: The Technical Lexicon

In chemical databases and procurement systems, this compound is indexed under various names depending on the nomenclature system (IUPAC vs. CAS vs. Functional). For a researcher, recognizing these synonyms is vital to avoid redundancy in inventory and to locate correct safety data.

The core parent compound (Free Base) is Benzyl 4-aminobenzoate (CAS: 19008-43-6). The hydrochloride salt is the protonated form.

Table 1: Synonyms and Identifiers

| Category | Primary Name / Synonym | Technical Context |

| Systematic (IUPAC) | Benzyl 4-aminobenzoate hydrochloride | Preferred name in formal publications.[1][2] |

| Inverted IUPAC | Benzoic acid, 4-amino-, phenylmethyl ester, hydrochloride | Used in CAS indexing and chemical abstracts. |

| Functional | p-Aminobenzoic acid benzyl ester HCl | Common in industrial synthesis and procurement.[3] |

| Acronym/Abbreviation | PABA Benzyl Ester HCl | Rapid identification in lab notebooks. |

| Structural | Phenylmethyl p-aminobenzoate HCl | Emphasizes the phenylmethyl (benzyl) group. |

| Parent CAS (Free Base) | 19008-43-6 | The identifier for the non-salt form [1]. |

Structural Architecture & Logic

To understand the utility of this compound, one must visualize its assembly. It is not merely a salt; it is a masked synthon .

Component Analysis

-

The Scaffold (PABA): 4-Aminobenzoic acid is a foundational building block in folate synthesis and a pharmacophore in anesthetics (e.g., Benzocaine, Procaine) [2].

-

The Shield (Benzyl Ester): Unlike methyl or ethyl esters, the benzyl ester is unique. It is stable to acidic conditions (used to deprotect Boc groups) but is cleaved specifically by hydrogenolysis (H₂/Pd-C). This orthogonality makes it indispensable in complex multi-step synthesis [3].

-

The Delivery (HCl): The free base is lipophilic and sparingly soluble in water. Conversion to the hydrochloride salt protonates the amine (

), significantly increasing water solubility for aqueous reactions or recrystallization.

Visualization: Structural Decomposition

The following diagram illustrates the hierarchical composition of the molecule and its nomenclature logic.

Figure 1: Structural decomposition linking chemical moieties to their specific functional roles in drug development.

Physicochemical Properties

Accurate characterization is essential for quality control. The values below distinguish the free base from the salt.

Table 2: Key Technical Specifications

| Property | Value (Free Base) | Value (HCl Salt) | Relevance |

| Molecular Formula | C₁₄H₁₃NO₂ | C₁₄H₁₄ClNO₂ | Stoichiometry calculations.[1] |

| Molecular Weight | 227.26 g/mol | ~263.72 g/mol | Mass balance in synthesis. |

| Melting Point | 76°C - 109°C (Polymorphic) [1] | >200°C (Decomposes) | Purity determination. Salts generally have higher MPs. |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol | Salt form allows aqueous processing. |

| UV Max | ~289 nm | ~289 nm | UV-Vis quantification (PABA characteristic). |

Critical Note: The melting point of benzyl esters can vary based on purity and polymorphs. The wide range in literature (76°C vs 109°C) often reflects the difference between crude precipitates and recrystallized standards [1].

Synthetic Utility: The Protection-Deprotection Cycle

The primary application of p-aminobenzoic acid benzyl ester in high-value synthesis is as a protected intermediate . The benzyl group "masks" the carboxylic acid, allowing chemical modifications to occur on the amine group (e.g., amide coupling, alkylation) without interfering with the acid.

Once the amine modification is complete, the benzyl group must be removed gently without hydrolyzing the new amide bond. This is where the specific chemistry of the benzyl ester shines: Catalytic Hydrogenolysis .

Experimental Protocol: Catalytic Hydrogenolysis (Deprotection)

Objective: Restore the free carboxylic acid from the benzyl ester precursor. Scale: 10 mmol basis.

Reagents:

-

Substrate: p-Aminobenzoic acid benzyl ester derivative (10 mmol)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH) (50 mL)

-

Hydrogen Source: H₂ gas (balloon pressure) or Ammonium Formate (transfer hydrogenation).

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask, dissolve 10 mmol of the benzyl ester in 50 mL of MeOH. Ensure the vessel is purged with nitrogen to remove oxygen (safety critical).

-

Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst. Caution: Pd/C can ignite methanol vapors if dry; add as a water slurry or under inert gas.

-

Hydrogenation:

-

Method A (Balloon): Attach a balloon filled with H₂ gas. Purge the flask 3 times (vacuum/H₂ cycles). Stir vigorously at Room Temperature (RT).

-

Method B (Transfer): Add 5 equivalents of Ammonium Formate. Reflux for 1-2 hours.

-

-

Monitoring: Monitor reaction progress via TLC (Stationary phase: Silica; Mobile phase: 50% EtOAc/Hexane). The starting material (high R_f) should disappear, replaced by the free acid (low R_f, streaks).

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is the PABA derivative (free acid).

Visualization: The Synthetic Pathway

Figure 2: The protection strategy workflow. The benzyl ester remains stable during amine modification, then is selectively removed.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, safety is paramount. The hydrochloride salt presents specific hazards distinct from the free base.

-

Inhalation Hazard: The HCl salt is often a fine crystalline powder. Inhalation can cause respiratory irritation. Use a NIOSH-approved N95 or P100 respirator during weighing.

-

Corrosivity: Upon contact with moisture (eyes/mucous membranes), the salt can hydrolyze partially to release trace HCl, causing irritation.

-

Storage: Hygroscopic. Store in a desiccator or tightly sealed container at room temperature.

-

Reference: Always consult the Safety Data Sheet (SDS) for CAS 19008-43-6 (parent) or specific salt SDS before handling [4].

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 98488, Benzyl p-aminobenzoate. Retrieved February 23, 2026, from [Link]

-

Yueh-Hsiung Kuo, et al. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current Medicinal Chemistry.[4] Retrieved from [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard Reference for Benzyl Ester Cleavage mechanisms).

-

Fisher Scientific. Safety Data Sheet: Benzoic acid, 4-amino-, ethyl ester (Analogous handling). Retrieved from [Link]

Sources

Stability of Benzyl 4-Aminobenzoate Hydrochloride in Solution: A Technical Guide

Part 1: Executive Summary & Chemical Fundamentals

Benzyl 4-aminobenzoate hydrochloride (B4AB-HCl) serves as a critical intermediate in the synthesis of complex pharmaceutical agents and as a structural analog to local anesthetics like benzocaine. While often handled as a solid, its stability in solution is the primary vector for degradation during processing and formulation.

This guide addresses the two primary degradation pathways: hydrolytic cleavage of the benzyl ester and oxidative degradation of the primary aromatic amine. Unlike simple alkyl esters, the benzyl moiety introduces specific lability issues, particularly under basic conditions, while the hydrochloride salt form dictates specific pH-dependent solubility and stability profiles.

Chemical Structure & Vulnerability Analysis

-

Compound: this compound

-

Molecular Formula:

-

Key Functional Groups:

-

Benzyl Ester: Susceptible to hydrolysis (acid/base catalyzed). The benzyl group is a better leaving group than the ethyl group found in benzocaine, making B4AB kinetically more labile.

-

Primary Aromatic Amine: Susceptible to oxidation (formation of azo/azoxy dimers and quinoid structures), leading to "pinking" or browning of solutions.

-

Hydrochloride Salt: Provides water solubility but induces an acidic microenvironment in unbuffered solutions (

), which can autocatalyze hydrolysis.

-

Part 2: Stability Profile in Solution

pH-Dependent Hydrolysis

The stability of B4AB-HCl is governed by the hydrolysis of the ester bond to yield 4-aminobenzoic acid (PABA) and benzyl alcohol .

-

Acidic Conditions (pH < 4): The protonated amine (

) exerts an electron-withdrawing inductive effect, deactivating the carbonyl carbon toward nucleophilic attack by water. However, strong acid will eventually drive acid-catalyzed hydrolysis. Stability: Moderate to High. -

Neutral Conditions (pH 4–7): The "danger zone" for formulation. As pH rises, the amine deprotonates (

for the esterified aniline), increasing electron density on the ring and stabilizing the ester. However, the solubility of the free base drops precipitously, leading to precipitation before hydrolysis kinetics become dominant. -

Alkaline Conditions (pH > 8): Critical Instability. Hydroxide ions (

) act as potent nucleophiles. The hydrolysis rate constant (

Oxidative Degradation (Photostability)

Solutions of B4AB-HCl are highly sensitive to UV/VIS radiation. The primary aniline group undergoes radical-mediated oxidation, forming colored impurities (often yellow/brown) even at trace degradation levels (

-

High pH (free amine is more reactive).

-

Presence of transition metal ions.

-

Oxygen saturation in the solvent.

Part 3: Analytical Methodology (HPLC-UV)

To quantify stability, a specific, stability-indicating HPLC method is required. This protocol separates the parent compound from its two primary degradants: PABA and Benzyl Alcohol.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18 (L1), | Standard reversed-phase retention for moderately polar aromatics. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH suppresses silanol activity and keeps PABA protonated for better peak shape. |

| Mobile Phase B | Acetonitrile (ACN) | Strong solvent for eluting the hydrophobic benzyl ester. |

| Gradient | 5% B to 80% B over 15 min | PABA elutes early (polar); B4AB elutes late (hydrophobic). |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance. |

| Detection | UV @ 284 nm | |

| Temp | Thermostat control ensures retention time reproducibility. |

Reference Retention Times (Approximate)

-

4-Aminobenzoic Acid (PABA): 2.5 – 3.5 min

-

Benzyl Alcohol: 5.0 – 6.0 min

-

Benzyl 4-aminobenzoate: 10.0 – 12.0 min

Part 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Validate the analytical method and determine worst-case degradation pathways.

-

Stock Preparation: Dissolve 50 mg B4AB-HCl in 50 mL of 50:50 Water:ACN.

-

Acid Stress: Mix 5 mL Stock + 5 mL 1N HCl. Heat at

for 4 hours. -

Base Stress: Mix 5 mL Stock + 5 mL 0.1N NaOH. Note: Immediate precipitation of free base may occur. Add ACN to resolubilize if necessary. Stir at RT for 1 hour.

-

Oxidative Stress: Mix 5 mL Stock + 5 mL 3%

. Store in dark at RT for 24 hours. -

Analysis: Neutralize samples, dilute to analytical concentration (e.g., 0.1 mg/mL), and inject.

Protocol B: 7-Day Solution Stability Study

Objective: Determine shelf-life of analytical standards or processing solutions.

-

Preparation: Prepare B4AB-HCl at 1 mg/mL in three solvents:

-

Solvent A: Water (unbuffered, acidic pH).

-

Solvent B: 50% Methanol/Water.

-

Solvent C: 0.1 M Phosphate Buffer pH 7.0 (Check for precipitation).

-

-

Storage: Split each into two vials:

-

Condition 1: Ambient Light /

. -

Condition 2: Dark /

.

-

-

Sampling: Inject at T=0, 24h, 72h, and 168h (7 days).

-

Acceptance Criteria: Recovery

and no single impurity

Part 5: Visualizations

Degradation Pathway Diagram

The following diagram illustrates the hydrolysis and oxidation pathways.

Figure 1: Primary degradation pathways of Benzyl 4-aminobenzoate showing hydrolytic cleavage and oxidative dimerization.

Experimental Workflow Diagram

Logic flow for determining stability in a new formulation vehicle.

Figure 2: Step-by-step decision tree for assessing solution stability.

Part 6: References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 98488, Benzyl 4-aminobenzoate. Retrieved February 24, 2026, from [Link]

-

Yuan, Y., et al. (2019). Degradation of UV Filter Ethyl 4-Aminobenzoate (Et-PABA) Using a UV-Activated Persulfate Oxidation Process. MDPI Water, 11(7), 1492. (Provides mechanistic insight into PABA ester oxidation). Retrieved from [Link][1]

-

Göttsching, A., & Schmidt, S. (2007).[2] Productive degradation of the biocide benzylbenzoate by Acinetobacter sp.[2] Research in Microbiology.[2] (Establishes benzyl ester hydrolysis pathways). Retrieved from [Link]

Sources

Methodological & Application

Protocol for the Acid-Catalyzed Fischer Esterification of p-Aminobenzoic Acid with Benzyl Alcohol

An Application Note for the Synthesis of Benzyl p-Aminobenzoate

Abstract

This application note provides a detailed protocol for the synthesis of Benzyl p-aminobenzoate, also known as Benzyl 4-aminobenzoate[1], via the Fischer esterification of p-aminobenzoic acid (PABA) and benzyl alcohol. We will delve into the underlying chemical principles, provide a comprehensive step-by-step experimental procedure, and outline methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights into the causality behind experimental choices to ensure a successful and reproducible synthesis.

Scientific Principles and Rationale

The Fischer esterification is a classic and fundamental organic reaction that forms an ester through the acid-catalyzed reaction of a carboxylic acid and an alcohol.[2][3] The reaction is a reversible equilibrium process, governed by Le Châtelier's Principle.[2][4][5] To achieve a high yield of the desired ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of one of the reactants (in this case, benzyl alcohol) or by actively removing water as it is formed during the reaction.[2][6][7]

The Reaction Mechanism

The reaction proceeds through a series of protonation and deprotonation steps, which activate the carboxylic acid towards nucleophilic attack by the alcohol.

-

Protonation of the Carbonyl: The acid catalyst (concentrated sulfuric acid) protonates the carbonyl oxygen of p-aminobenzoic acid. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[2][8]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][7]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, Benzyl p-aminobenzoate.[7]

A unique consideration for the esterification of PABA is the presence of a basic amino (-NH₂) group. This group will be protonated by the strong acid catalyst to form an ammonium salt (-NH₃⁺). Consequently, more than a catalytic amount of acid is required to both protonate the amino group and catalyze the esterification.[2]

Caption: Mechanism of Fischer Esterification.

Experimental Protocol

This protocol details the synthesis of Benzyl p-aminobenzoate on a laboratory scale.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Molar Eq. |

| p-Aminobenzoic Acid (PABA) | C₇H₇NO₂ | 137.14 | 5.00 g | 0.0365 | 1.0 |

| Benzyl Alcohol | C₇H₈O | 108.14 | 19.7 mL | 0.182 | 5.0 |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 4.0 mL | 0.073 | 2.0 |

| Toluene | C₇H₈ | 92.14 | 50 mL | - | - |

| Sodium Carbonate (10% aq.) | Na₂CO₃ | 105.99 | ~40 mL | - | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - | - |

Equipment

-

250 mL Round-bottom flask

-

Reflux condenser with water lines[5]

-

Dean-Stark trap (recommended for optimal water removal)[9]

-

Heating mantle with magnetic stirrer

-

Magnetic stir bar

-

250 mL Beaker and 250 mL Erlenmeyer flask

-

Büchner funnel, filter flask, and vacuum source

-

Glassware for recrystallization

-

TLC plates and chamber

-

Melting point apparatus

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow Diagram.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.00 g of p-aminobenzoic acid, 19.7 mL of benzyl alcohol, and 50 mL of toluene.

-

Catalyst Addition: While stirring the mixture, carefully and slowly add 4.0 mL of concentrated sulfuric acid dropwise. Caution: This addition is exothermic and will cause the formation of a thick white precipitate (the hydrogen sulfate salt of PABA).[10]

-

Reflux: Assemble a reflux condenser, preferably with a Dean-Stark trap, atop the flask. Heat the mixture to a gentle reflux using a heating mantle. The precipitate should dissolve as the reaction proceeds. Continue refluxing for 2-4 hours, or until TLC analysis indicates the consumption of the starting PABA. Water will collect in the Dean-Stark trap, providing a visual indicator of reaction progress.

-

Work-up - Quenching: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a 250 mL beaker containing approximately 50 mL of crushed ice and water.

-

Neutralization: While stirring the aqueous mixture, slowly add a 10% aqueous solution of sodium carbonate. Carbon dioxide gas will evolve, so add the solution portion-wise to control the foaming.[2] Continue adding the sodium carbonate solution until the gas evolution ceases and the pH of the solution is basic (pH > 8, checked with pH paper). At this point, the free ester will precipitate as a white solid.[10]

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2] Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts. Allow the product to air-dry on the funnel for 15-20 minutes.

-

Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol or an ethyl acetate/hexane mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization. Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Drying: Dry the purified crystals in a vacuum desiccator or a low-temperature vacuum oven to a constant weight.

Characterization of Benzyl p-Aminobenzoate

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

Appearance: White crystalline solid.

-

Molecular Formula: C₁₄H₁₃NO₂[1]

-

Molecular Weight: 227.26 g/mol [1]

-

Melting Point: The literature melting point can be used as a benchmark for purity.

-

Thin-Layer Chromatography (TLC): Use a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate) to confirm the absence of starting materials. The product spot should be well-separated from the PABA spot.

-

Infrared (IR) Spectroscopy: Expect to see characteristic peaks for the N-H stretches of the primary amine (~3350-3450 cm⁻¹), the ester carbonyl (C=O) stretch (~1715 cm⁻¹), and C-O stretches.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide definitive structural confirmation. Expect signals corresponding to the aromatic protons of both rings, the benzylic -CH₂- protons (a singlet around 5.3 ppm), and the amine -NH₂ protons (a broad singlet).

Safety Precautions

All chemical manipulations must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe skin and eye burns.[11][12] Handle with extreme caution. In case of contact, wash the affected area immediately with copious amounts of water.[11]

-

Organic Solvents (Toluene, Benzyl Alcohol, Ethanol): These are flammable liquids and vapors.[6][12] Keep away from open flames and ignition sources.

-

p-Aminobenzoic Acid (PABA): May cause skin and eye irritation.

References

- Esterification - SmartLabs. (n.d.).

- 5.310 (F19) Fischer Esterification Lab Manual - MIT OpenCourseWare. (n.d.).

- Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid - ResearchGate. (n.d.).

- Microwave-Assisted Esterification: A Discovery-Based Microscale Laboratory Experiment | Journal of Chemical Education - ACS Publications. (2014, July 17).

- What are the advantages and disadvantages of Fischer esterification in synthesizing esters? (2016, November 16).

- Benzyl p-Aminobenzoate | CAS 19008-43-6 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Reaction mechanism for Synthesis of Benzocaine from PABA_ esterification of p-aminobenzoic acid - YouTube. (2022, January 14).

- Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka. (2025, April 1).

- Experiment 3. Ester Formation: Preparation of Benzocaine. II. The Mechanism for the Acid-catalyzed Esterification. (2011, May 10).

- Fischer Esterification-Typical Procedures - OperaChem. (2024, January 5).

- 3: Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16).

- Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. (2008, March 7).

- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).

Sources

- 1. Benzyl p-Aminobenzoate | CAS 19008-43-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. athabascau.ca [athabascau.ca]

- 4. quora.com [quora.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. smartlabs.co.za [smartlabs.co.za]

- 12. ocw.mit.edu [ocw.mit.edu]

Application Notes and Protocols for the Synthesis of Benzyl 4-Aminobenzoate HCl

Introduction: The Significance of Benzyl 4-Aminobenzoate in Modern Drug Discovery

Benzyl 4-aminobenzoate and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. As a key intermediate, this molecule serves as a versatile scaffold for the synthesis of a wide array of high-value compounds, including local anesthetics, anti-inflammatory agents, and advanced polymers with exceptional thermal stability.[1][2] The presence of a primary aromatic amine and a benzyl ester within the same molecule provides two distinct points for chemical modification, making it an invaluable building block for creating diverse chemical libraries for drug discovery and development.[3]

This application note provides a comprehensive, in-depth technical guide for the efficient one-pot synthesis of benzyl 4-aminobenzoate hydrochloride from 4-aminobenzoic acid (PABA) and benzyl alcohol, utilizing thionyl chloride as a highly effective activating agent. The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and practical application.

Scientific Principles: A Mechanistic Approach to Thionyl Chloride-Mediated Esterification

The synthesis of benzyl 4-aminobenzoate from 4-aminobenzoic acid using thionyl chloride and benzyl alcohol is a robust and efficient process that proceeds through an in-situ formation of a highly reactive acyl chloride intermediate. This method circumvents the need for isolating the often-unstable acyl chloride, streamlining the synthetic workflow.

The overall reaction can be conceptually divided into two key stages occurring in a single pot:

-

Activation of the Carboxylic Acid: 4-Aminobenzoic acid is first converted to its hydrochloride salt to protect the amine functionality. Subsequently, it reacts with thionyl chloride (SOCl₂) to form the highly electrophilic 4-aminobenzoyl chloride hydrochloride. This transformation is critical as it converts the poor leaving group of the carboxylic acid (-OH) into an excellent leaving group (-Cl), thus activating the carbonyl group for nucleophilic attack.[4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture.[5]

-

Nucleophilic Acyl Substitution: The newly formed 4-aminobenzoyl chloride hydrochloride is then subjected to a nucleophilic attack by benzyl alcohol. The alcohol's hydroxyl group attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate and elimination of a chloride ion yields the final product, benzyl 4-aminobenzoate, which is protonated by the excess HCl in the reaction mixture to form the stable hydrochloride salt.

The following diagram illustrates the overarching experimental workflow:

Caption: Experimental workflow for the one-pot synthesis of benzyl 4-aminobenzoate HCl.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with explanations for each critical step to ensure reproducibility and success.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4-Aminobenzoic Acid (PABA) | ≥99% | Sigma-Aldrich |

| Thionyl Chloride (SOCl₂) | ≥99% | Sigma-Aldrich |

| Benzyl Alcohol | Anhydrous, ≥99% | Sigma-Aldrich |

| Toluene | Anhydrous | Sigma-Aldrich |

| Diethyl Ether | Anhydrous | Sigma-Aldrich |

| Saturated Sodium Bicarbonate Solution | ACS Grade | Fisher Scientific |

| Anhydrous Sodium Sulfate | ACS Grade | Fisher Scientific |

Instrumentation:

-

Three-neck round-bottom flask with a magnetic stirrer

-

Reflux condenser with a drying tube (filled with calcium chloride)

-

Dropping funnel

-

Heating mantle with a temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware

-

Büchner funnel and vacuum filtration apparatus

Step-by-Step Procedure:

-

Reaction Setup:

-

Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a dropping funnel. Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere to prevent the premature decomposition of thionyl chloride.

-

Under a gentle flow of nitrogen or argon, add 4-aminobenzoic acid (1.0 eq) to the flask, followed by anhydrous toluene to create a stirrable slurry.

-

-

Formation of 4-Aminobenzoyl Chloride Hydrochloride:

-

Slowly add thionyl chloride (1.5 - 2.0 eq) to the dropping funnel.

-

With vigorous stirring, add the thionyl chloride dropwise to the slurry of 4-aminobenzoic acid in toluene at room temperature. An exothermic reaction may be observed, and the evolution of HCl and SO₂ gas will commence. It is crucial to perform this step in a well-ventilated fume hood.

-

After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain this temperature for 1-2 hours, or until the evolution of gas ceases, indicating the complete formation of the acid chloride. The progress of this step can be monitored by IR spectroscopy, observing the disappearance of the broad carboxylic acid O-H stretch and the appearance of the characteristic acyl chloride C=O stretch.[1]

-

-

Esterification with Benzyl Alcohol:

-

Cool the reaction mixture to room temperature.

-

Add anhydrous benzyl alcohol (1.1 eq) to the dropping funnel.

-

Add the benzyl alcohol dropwise to the reaction mixture with continuous stirring.

-

Once the addition is complete, heat the reaction mixture to a gentle reflux (approximately 110 °C for toluene) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice to quench any unreacted thionyl chloride.

-

Slowly add a saturated solution of sodium bicarbonate with stirring until the evolution of CO₂ ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). This will neutralize the excess acid and convert the hydrochloride salt of the product to its free base form, which will precipitate out of the aqueous layer.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude benzyl 4-aminobenzoate as a solid.

-

-

Formation of the Hydrochloride Salt and Purification:

-

Dissolve the crude product in a minimal amount of diethyl ether.

-

Bubble dry HCl gas through the solution, or add a solution of HCl in diethyl ether dropwise until no further precipitation is observed.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any impurities.

-

Dry the final product under vacuum to yield pure this compound.

-

Characterization of Benzyl 4-Aminobenzoate HCl

The identity and purity of the synthesized this compound can be confirmed by a combination of spectroscopic and physical methods.

Data Presentation:

| Property | Expected Value/Observation | Rationale/Comments |

| Appearance | White to off-white crystalline solid | |

| Molecular Formula | C₁₄H₁₄ClNO₂ | |

| Molecular Weight | 263.72 g/mol | |

| Melting Point | Not available; expected to be higher than the free base | The melting point of the free base, benzyl 4-aminobenzoate, is not widely reported. The related ethyl 4-aminobenzoate hydrochloride has a melting point of 208 °C.[6] |